molecular formula C17H25ClO3 B043701 Chloropanaxydiol CAS No. 114687-51-3

Chloropanaxydiol

Cat. No.: B043701
CAS No.: 114687-51-3
M. Wt: 312.8 g/mol
InChI Key: BPRJTLAULHNDLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol is an organic compound with the molecular formula C17H25ClO3. This compound is characterized by its unique structure, which includes a chloro group, an oxirane ring, and a diyne moiety.

Scientific Research Applications

1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol has several scientific research applications:

Preparation Methods

The synthesis of 1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol involves its interaction with molecular targets through its reactive functional groups. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on proteins or DNA. The diyne moiety can participate in cycloaddition reactions, leading to the formation of new chemical entities. These interactions can modulate biological pathways, resulting in various biological effects .

Comparison with Similar Compounds

1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol can be compared with similar compounds, such as:

Properties

CAS No.

114687-51-3

Molecular Formula

C17H25ClO3

Molecular Weight

312.8 g/mol

IUPAC Name

1-chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol

InChI

InChI=1S/C17H25ClO3/c1-2-3-4-5-8-11-16-17(21-16)12-9-6-7-10-14(19)15(20)13-18/h14-17,19-20H,2-5,8,11-13H2,1H3

InChI Key

BPRJTLAULHNDLP-UHFFFAOYSA-N

SMILES

CCCCCCCC1C(O1)CC#CC#CC(C(CCl)O)O

Canonical SMILES

CCCCCCCC1C(O1)CC#CC#CC(C(CCl)O)O

114687-51-3

Synonyms

1-chloro-9,10-epoxy-4,6-heptadecadiyne-2,3-diol
CEHD

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloropanaxydiol
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Chloropanaxydiol
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Reactant of Route 6
Chloropanaxydiol

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